3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidine is a class of organic compounds known for their wide range of biological activities . They often contain a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step protocols. For example, a compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can vary widely. For instance, one method involves aminomethylation reaction of a triazole derivative with a phenylpiperazine and formaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be diverse, depending on the specific substituents present in the molecule .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidine derivatives, related to the chemical structure , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Another research focus has been on pyrazolo[1,5-a]pyrimidines as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that do not exhibit ulcerogenic activity. This indicates a potential for developing safer NSAIDs that could provide anti-inflammatory benefits without the gastrointestinal side effects typically associated with traditional NSAIDs (Auzzi et al., 1983).
Adenosine Receptor Affinity
Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has demonstrated these compounds' affinity for A1 adenosine receptors, suggesting their potential use in modulating adenosine receptor activity. This could have implications for developing treatments for conditions where adenosine receptor signaling is a factor, such as cardiovascular diseases and neurological disorders (Harden et al., 1991).
Antiproliferative and Proapoptotic Agents
New pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents against cancer cells, including A431 and 8701-BC cells. Their mechanism of action includes inhibiting the phosphorylation of Src, a protein tyrosine kinase involved in cell proliferation, and the inhibition of the anti-apoptotic gene BCL2, indicating a promising approach for cancer therapy (Carraro et al., 2006).
Mechanism of Action
Target of Action
The primary target of 3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to downstream effects such as the induction of apoptosis, effectively halting the proliferation of cancer cells .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)18-7-3-2-4-8-18)29-23(26-17)20(16-25-29)19-9-5-6-10-21(19)24/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWINCYYXLKSBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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